N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide is a synthetic small molecule featuring a benzo[f][1,4]oxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen. The compound is distinguished by a 7-chloro substituent on the benzannulated ring and an ethylcyclobutanecarboxamide side chain.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-4-5-14-12(8-13)9-19(15(20)10-22-14)7-6-18-16(21)11-2-1-3-11/h4-5,8,11H,1-3,6-7,9-10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBISEFIDNTSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process. Typically, the synthesis involves:
Formation of the oxazepine core: : Starting from a benzoic acid derivative, a cyclization reaction is performed in the presence of suitable dehydrating agents to form the oxazepine structure.
Chlorination: : Introduction of the chloro substituent is achieved using chlorinating reagents like thionyl chloride or phosphorus trichloride under controlled conditions.
Amidation: : The final step involves reacting the resulting intermediate with cyclobutanecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base to form the target amide compound.
Industrial Production Methods
Industrial production methods involve scaling up the laboratory procedures with modifications to improve yield, cost-efficiency, and environmental sustainability. Catalysts and optimized reaction conditions are employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents such as potassium permanganate, forming higher oxidation state products.
Reduction: : Reacting with reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring or amide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogenating agents, alkylating agents.
Major Products
The major products formed depend on the specific reactions:
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced intermediates with altered functional groups.
Substitution: : Compounds with new substituents on the aromatic ring or amide nitrogen.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide has been investigated for its potential therapeutic applications due to its bioactive properties. Some notable areas include:
- Anti-Cancer Activity :
- Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, research published in the Journal of Brazilian Chemical Society demonstrated significant cytotoxicity against colorectal cancer (HCT-116) cells with IC50 values ranging from 26.75 to 28.85 µg/mL .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT-116 |
| 7j | 26.75 ± 3.50 | HCT-116 |
- Anti-Inflammatory Activity :
- The compound has shown potential in modulating pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating possible applications in treating inflammatory diseases .
Biological Research
Mechanisms of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition :
- The compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), crucial for necroptosis and inflammatory responses. In vitro studies have reported an IC50 value as low as 10 nM for RIPK1 inhibition .
Industrial Applications
Material Science
Due to its unique chemical properties, this compound is also employed in the synthesis of specialized polymers and materials. Its structural characteristics allow it to participate in various chemical reactions, making it suitable for industrial applications.
Study on Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives similar to this compound and assessed their cytotoxic effects on HCT-116 cells. The research revealed significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation .
Study on Inflammatory Response
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that they effectively inhibited TNF-induced necroptosis in human monocytic U937 cells. These findings highlight the potential for these compounds to serve as therapeutic agents in conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by:
Binding to active sites: : Inhibiting enzyme activity or blocking receptor-ligand interactions.
Pathway modulation: : Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Cores
Substituent Effects
- Chloro Substituent: The 7-chloro group in the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated analogs like 22b (4-methoxyphenyl) or 22c (3-methoxyphenyl) in . Chlorine’s electron-withdrawing nature could also influence electronic properties of the aromatic system .
- Cyclobutanecarboxamide Side Chain : The cyclobutane moiety introduces steric constraints and unique conformational dynamics compared to linear or aromatic substituents (e.g., piperazine-carboxamide in 22a–c ). This may affect solubility and membrane permeability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound possesses a benzo[f][1,4]oxazepine core with a chloro substituent and a cyclobutanecarboxamide moiety. Its molecular formula is with a molecular weight of approximately 347.8 g/mol. The presence of multiple heterocyclic structures suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound showed IC50 values ranging from 10 µM to 25 µM depending on the cell line tested .
- Mechanism of Action : The anticancer effect is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. The compound's structure allows for interaction with key signaling molecules involved in cell cycle regulation.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory activity:
- Cytokine Modulation : Studies have shown that the compound can significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains:
- Zone of Inhibition : The synthesized derivatives displayed varying degrees of antimicrobial activity, with some showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
- Methodology : The synthesis involves three key stages:
Oxazepin Core Formation : Cyclization of precursors (e.g., chlorinated benzodiazepine derivatives) under controlled pH and temperature (60–80°C) to avoid side reactions like over-oxidation .
Ethyl Linker Introduction : Alkylation using ethyl bromide or similar reagents in anhydrous solvents (e.g., DMF), requiring inert atmospheres (N₂/Ar) to prevent hydrolysis .
Carboxamide Coupling : Use of coupling agents like HATU or EDC with cyclobutanecarboxylic acid, monitored via TLC/HPLC to ensure completion .
- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios (1:1.2 for carboxamide coupling) to improve yields (>75%) .
Q. Which analytical techniques are most effective for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxazepin core and cyclobutane substituents (e.g., δ 4.2–4.5 ppm for ethyl linker protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₀ClN₂O₃) with <2 ppm error .
- HPLC-PDA : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : Moderately soluble in DMSO (≥10 mg/mL) but poorly in aqueous buffers; pre-dissolve in DMSO for in vitro assays .
- Stability : Degrades under acidic (pH <3) or basic (pH >10) conditions; store at –20°C in inert environments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
- Case Study : Fluoro- vs. chloro-substituted oxazepins show divergent IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM in kinase inhibition assays).
- Approach : Perform molecular docking to compare binding modes with target proteins (e.g., EGFR), identifying halogen-bonding differences .
- Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .
Q. How can reaction mechanisms for key transformations (e.g., cyclization) be experimentally validated?
- Kinetic Analysis : Monitor cyclization via in situ IR spectroscopy to track carbonyl intermediate formation (1720 cm⁻¹) .
- Isotopic Labeling : Use ¹⁸O-labeled precursors to confirm water elimination pathways during oxazepin formation .
Q. What in vitro assays are optimal for evaluating therapeutic potential (e.g., anticancer activity)?
- Cell Viability : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with dose ranges (1–100 μM) and positive controls (e.g., doxorubicin) .
- Target Engagement : Western blotting to assess downstream signaling (e.g., PARP cleavage for apoptosis) .
Key Challenges and Recommendations
- Contradictory Bioactivity : Address via orthogonal assays (e.g., SPR vs. enzymatic assays) to rule out false positives .
- Scale-Up Limitations : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
